(2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid
Description
Properties
Molecular Formula |
C7H8BClN2O2 |
|---|---|
Molecular Weight |
198.42 g/mol |
IUPAC Name |
(2-chloro-4-cyclopropylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C7H8BClN2O2/c9-7-10-3-5(8(12)13)6(11-7)4-1-2-4/h3-4,12-13H,1-2H2 |
InChI Key |
CCQWFXGVOMKFER-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1C2CC2)Cl)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding halopyrimidine. One common method is the Miyaura borylation, where the halopyrimidine reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of (2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Suzuki–Miyaura Coupling: The major products are biaryl or vinyl-aryl compounds.
Oxidation: The major products are boronic esters or borates.
Substitution: The major products are substituted pyrimidines.
Scientific Research Applications
(2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst. In the Suzuki–Miyaura coupling, the boronic acid undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Boronic Acids
Acidity (pKa) and Reactivity
- pKa Trends: Boronic acids with electron-withdrawing groups (e.g., Cl, NO₂) exhibit lower pKa values, enhancing their reactivity at physiological pH. Cyclopropyl substituents may slightly lower pKa compared to alkyl groups due to inductive effects, though experimental data for the target compound are lacking .
- Binding Affinity : Pyrimidine-based boronic acids show stronger diol-binding than benzene analogs (e.g., 3-AcPBA, 4-MCPBA), critical for glucose-sensing materials .
Research Findings and Key Insights
HDAC Inhibition: Boronic acids with extended aromatic systems (e.g., phenoxy-methylphenyl derivatives) outperform classical inhibitors like trichostatin A in fungal models, suggesting the target compound’s pyrimidine ring could enhance specificity .
Selectivity in Proteasome Inhibition : Boronic acid-containing proteasome inhibitors (e.g., bortezomib) show selective antagonism by EGCG, implying that substituent geometry influences target engagement .
Biological Activity
Overview
(2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. Its unique structural features, including the cyclopropyl and pyrimidinyl groups, enhance its interaction with various biological targets, making it a compound of interest in drug development.
- Molecular Formula : C7H9BN2O2
- Molecular Weight : 163.97 g/mol
- CAS Number : 893567-15-2
The biological activity of (2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid primarily involves its ability to form reversible covalent bonds with biological targets. This interaction can inhibit the activity of enzymes or other proteins, leading to therapeutic effects. Specifically, it has been noted for its potential as a molecular probe for detecting and quantifying biological molecules.
Enzyme Inhibition
Research indicates that compounds similar to (2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid can inhibit various enzymes, including:
- Aspartyl Proteases : These enzymes are critical in processes such as malaria parasite egress and invasion of erythrocytes. Inhibitors designed based on similar scaffolds have shown significant efficacy in preclinical studies .
Interaction with Insulin
A theoretical model has been developed to study the interaction between boronic acids and insulin, suggesting that (2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid may also influence insulin stability and activity. Computational studies indicate promising interactions with insulin's active site, potentially enhancing its biological activity .
Case Studies
- Antimalarial Activity : In vivo studies have demonstrated the efficacy of boronic acid derivatives against malaria parasites. For instance, compounds structurally related to (2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid showed significant reductions in parasitemia in mouse models when administered orally .
- Metalloproteinase Inhibition : The compound has been explored as a potential inhibitor of metalloproteinases, which are implicated in various pathological processes such as inflammation and tissue remodeling. Inhibition of these enzymes could provide therapeutic benefits in conditions like rheumatoid arthritis and cancer metastasis .
Comparative Analysis
The following table summarizes the biological activities of (2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid compared to similar compounds:
| Compound | Target Enzyme | Activity Level | Remarks |
|---|---|---|---|
| (2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid | Aspartyl Proteases | High | Effective against malaria parasites |
| 3-Benzyloxyphenylboronic acid | Insulin | Moderate | Stabilizes insulin structure |
| 6-(2-Cyclopropyl-pyrimidin-5-yl)-3,4-dihydroisoquinoline | Metalloproteinases | High | Potential for treating inflammatory diseases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
